Navigating the Landscape of Chlorinated Oxohexanoates: A Technical Guide to the Properties of Ethyl 6-chloro-3-oxohexanoate and Its Isomers
Navigating the Landscape of Chlorinated Oxohexanoates: A Technical Guide to the Properties of Ethyl 6-chloro-3-oxohexanoate and Its Isomers
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the physical and chemical properties of Ethyl 6-chloro-3-oxohexanoate, a compound of interest in synthetic organic chemistry. A comprehensive literature review reveals a notable scarcity of specific experimental data for the 3-oxo isomer. However, a wealth of information is available for its structural isomers, primarily Ethyl 6-chloro-6-oxohexanoate and Ethyl 6-chloro-2-oxohexanoate, as well as the non-chlorinated parent compound, Ethyl 3-oxohexanoate. This guide will therefore provide a detailed analysis of these related compounds to offer a scientifically grounded understanding of the probable characteristics of Ethyl 6-chloro-3-oxohexanoate, while clearly delineating established data from inferred properties.
Structural and Molecular Overview
Ethyl 6-chloro-3-oxohexanoate belongs to the family of β-keto esters, which are characterized by a ketone functional group at the β-position relative to the ester group. This structural motif imparts unique reactivity to the molecule. The presence of a chlorine atom at the terminal position of the hexanoate chain further influences its chemical behavior.
The molecular formula for Ethyl 6-chloro-3-oxohexanoate is C8H13ClO3, and its molecular weight is 192.64 g/mol .[1][2] The IUPAC name for this compound is ethyl 6-chloro-3-oxohexanoate.
For the purpose of clarity and comparison, the key isomers and the parent compound discussed in this guide are:
-
Ethyl 6-chloro-3-oxohexanoate (Target Compound)
-
Ethyl 6-chloro-2-oxohexanoate (CAS: 62123-62-0)[2]
-
Ethyl 3-oxohexanoate (CAS: 3249-68-1)[6]
Physical Properties: A Comparative Analysis
| Property | Ethyl 6-chloro-6-oxohexanoate | Ethyl 3-oxohexanoate | Inferred Properties for Ethyl 6-chloro-3-oxohexanoate |
| Appearance | - | Colorless clear liquid (est)[6] | Likely a colorless to light yellow liquid |
| Boiling Point | 128 °C @ 17 mmHg[7] | 104 °C @ 22 mmHg; 90 °C @ 10 mmHg[6] | Expected to be in a similar range, likely between 100-130 °C under reduced pressure. |
| Density | - | 0.974 - 0.980 g/cm³ @ 25 °C[6] | The presence of chlorine would likely increase the density to be slightly above 1 g/cm³. |
| Refractive Index | - | 1.417 - 1.427 @ 20 °C[6] | Expected to be in a similar range, possibly slightly higher due to the chlorine atom. |
| Solubility | - | Slightly soluble in water; soluble in alcohol and fats[6] | Similar solubility profile is expected. |
| Flash Point | - | 78.33 °C (TCC)[6] | Likely to be in a comparable range. |
Chemical Properties and Reactivity
The chemical properties of Ethyl 6-chloro-3-oxohexanoate are dictated by the interplay of its three functional groups: the ester, the ketone, and the terminal alkyl chloride.
The β-Keto Ester Moiety
The defining feature of this molecule is the β-keto ester system. The α-protons (located at the C-2 position) are acidic due to the electron-withdrawing effects of the adjacent ester and ketone carbonyl groups. This acidity makes the α-carbon a nucleophilic center upon deprotonation by a suitable base.[8][9]
Key Reactions:
-
Alkylation: The α-carbon can be readily alkylated by reacting the enolate with an alkyl halide. This is a fundamental reaction for carbon-carbon bond formation.[9]
-
Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation to yield a ketone.[9]
-
Synthesis of Heterocycles: β-keto esters are versatile precursors for the synthesis of various heterocyclic compounds, such as pyrazolones, by condensation with hydrazine derivatives.[10]
The Terminal Chloro Group
The chlorine atom at the C-6 position is a leaving group and can participate in nucleophilic substitution reactions. This allows for the introduction of other functional groups at the terminus of the molecule. For instance, it can be displaced by nucleophiles such as iodide, azide, or cyanide.
Intramolecular Reactivity
The bifunctional nature of Ethyl 6-chloro-3-oxohexanoate could potentially lead to intramolecular reactions. For example, under basic conditions, the enolate formed at the α-carbon could potentially displace the terminal chlorine to form a cyclic product. The feasibility of such a reaction would depend on the ring size and reaction conditions.
Synthesis and Experimental Protocols
While a specific synthesis protocol for Ethyl 6-chloro-3-oxohexanoate is not documented in the available literature, we can propose a logical synthetic route based on established organic chemistry principles. A plausible approach would be the acylation of an appropriate enolate.
A documented synthesis for the isomeric Ethyl 6-chloro-6-oxohexanoate provides valuable insight into the practical aspects of handling similar reagents.[7]
Example Protocol: Synthesis of Ethyl 6-chloro-6-oxohexanoate[7]
This method involves the reaction of monoethyl adipate with bis(trichloromethyl) carbonate (trixphosgene) in the presence of a catalyst.
Materials:
-
Monoethyl adipate
-
Bis(trichloromethyl) carbonate
-
N,N-dimethylformamide (DMF) (catalyst)
-
Toluene or Ethyl Acetate (solvent)
Procedure:
-
Combine monoethyl adipate, bis(trichloromethyl) carbonate, and the catalyst in a molar ratio of 1:0.34–1.0:0.01–0.20 in a suitable reaction vessel.
-
Add an organic solvent (toluene or ethyl acetate) in a mass ratio of 0.5–3 times that of the monoethyl adipate.
-
Heat the reaction mixture to 50–80 °C and maintain for 4–8 hours.
-
After the reaction is complete, remove the solvent under normal or reduced pressure.
-
Purify the product by vacuum distillation, collecting the fraction at 128–130 °C and 17 mmHg.
Spectroscopic Characterization
No experimental spectra for Ethyl 6-chloro-3-oxohexanoate have been found. However, we can predict the key features that would be observed in its NMR, IR, and mass spectra based on its structure and data from similar compounds.
-
¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the methylene group between the two carbonyls (the α-protons), and several triplets for the other methylene groups in the chain. The terminal methylene group adjacent to the chlorine would appear as a triplet at a downfield chemical shift compared to the other methylene groups.
-
¹³C NMR: The spectrum would show distinct signals for the two carbonyl carbons (ester and ketone), the chlorinated methylene carbon, and the other carbons in the aliphatic chain and the ethyl group.
-
IR Spectroscopy: The infrared spectrum would be characterized by two strong absorption bands in the carbonyl region (around 1715 cm⁻¹ for the ketone and 1740 cm⁻¹ for the ester). A C-Cl stretching vibration would be expected in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of about one-third of the M+ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and cleavage adjacent to the carbonyl groups.
Safety and Handling
Specific safety data for Ethyl 6-chloro-3-oxohexanoate is not available. Therefore, it is prudent to handle this compound with the same precautions as other chlorinated organic compounds and β-keto esters.
-
General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid inhalation of vapors and contact with skin and eyes.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards of Related Compounds: Ethyl chloroacetate is harmful if inhaled or swallowed and may be fatal if absorbed through the skin.[12] It is also a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract.[12] Compounds containing the β-keto ester functionality may be harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
Ethyl 6-chloro-3-oxohexanoate is a molecule with significant potential in synthetic chemistry due to its versatile functional groups. While direct experimental data on its physical and chemical properties are currently lacking in the public domain, a comprehensive understanding of its likely behavior can be derived from the well-documented properties of its isomers and related compounds. This guide provides a framework for researchers to approach the synthesis, handling, and application of this compound, emphasizing the importance of inferential analysis in the absence of direct evidence. Further experimental investigation is warranted to fully characterize this promising synthetic intermediate.
References
-
SIELC Technologies. (n.d.). Hexanoic acid, 6-chloro-6-oxo-, ethyl ester. Retrieved from [Link]
-
Veeprho. (n.d.). Ethyl 6-chloro-6-oxohexanoate | CAS 1071-71-2. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 6-chloro-2-oxohexanoate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 6-(2-methyl-1,3-dioxolan-2-yl)-3-oxohexanoate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 5-bromo-6-chloro-6-oxohexanoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 3-oxohexanoate, 3249-68-1. Retrieved from [Link]
- Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 127.
-
ResearchGate. (2016). Mastering β-keto esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
ChemistNate. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 6-chloro-2,2-dimethyl-3-oxohexanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
-
PubChem. (n.d.). Methyl 6-chloro-3-oxohexanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
-
Carl Roth. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 3-oxohexanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-chloro-3-oxohexanoate. Retrieved from [Link]
-
NCERT. (n.d.). Organic chemistry – some Basic Principles and Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Ethyl 6-chloro-2-oxohexanoate | C8H13ClO3 | CID 12252847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexanoic acid, 6-chloro-6-oxo-, ethyl ester | SIELC Technologies [sielc.com]
- 4. 1071-71-2|Ethyl 6-chloro-6-oxohexanoate|BLD Pharm [bldpharm.com]
- 5. ethyl 6-chloro-6-oxohexanoate | 1071-71-2 [chemicalbook.com]
- 6. ethyl 3-oxohexanoate, 3249-68-1 [thegoodscentscompany.com]
- 7. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. aklectures.com [aklectures.com]
- 10. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl 3-Oxohexanoate | 3249-68-1 | TCI AMERICA [tcichemicals.com]
- 12. carlroth.com [carlroth.com]
